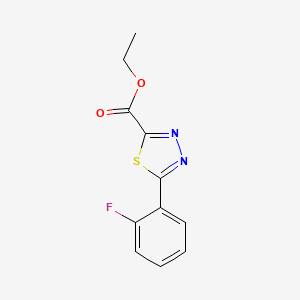

Ethyl 5-(2-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate

Description

Ethyl 5-(2-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate is a fluorinated heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 2-fluorophenyl group at position 5 and an ethoxycarbonyl moiety at position 2. Thiadiazoles are sulfur- and nitrogen-containing heterocycles known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 2-fluorophenyl substituent introduces electron-withdrawing effects and steric considerations, which influence reactivity, solubility, and biological interactions .

Properties

IUPAC Name |

ethyl 5-(2-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2S/c1-2-16-11(15)10-14-13-9(17-10)7-5-3-4-6-8(7)12/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPUNVJSMAYWVRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(S1)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzoyl chloride with thiosemicarbazide to form the intermediate 2-fluorophenylthiosemicarbazide. This intermediate is then cyclized using ethyl chloroformate under basic conditions to yield the desired thiadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction of the ester group to the corresponding alcohol can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

Oxidation: Oxidized thiadiazole derivatives.

Reduction: Alcohol derivatives of the ester group.

Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-(2-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate has been explored for its potential as an active pharmaceutical ingredient (API) due to its biological activities.

- Antimicrobial Activity : Studies have demonstrated that thiadiazole derivatives exhibit antimicrobial properties against various pathogens. The introduction of fluorine enhances the lipophilicity and bioavailability of the compound, making it more effective in inhibiting bacterial growth.

- Anticancer Properties : Research indicates that compounds with a thiadiazole moiety can induce apoptosis in cancer cells. This compound has shown promise in preliminary studies as a potential anticancer agent by targeting specific cellular pathways involved in tumor growth.

Agrochemical Applications

The compound's ability to interact with biological systems also extends to agricultural uses:

- Pesticidal Activity : this compound has been investigated for its efficacy as a pesticide. Its chemical structure allows it to act on insect neuromuscular systems, providing a mechanism for pest control.

Material Science

In material science, this compound can serve as a precursor for synthesizing novel materials:

- Polymer Synthesis : The incorporation of thiadiazole into polymer matrices can enhance thermal stability and mechanical properties. Research is ongoing to explore how these polymers can be utilized in electronic applications.

Case Study 1: Antimicrobial Efficacy

A study published in PubMed examined the antimicrobial properties of various thiadiazole derivatives, including this compound. The results indicated significant activity against both gram-positive and gram-negative bacteria, suggesting its potential use as an antimicrobial agent in pharmaceuticals .

Case Study 2: Cancer Cell Apoptosis

Research conducted on the effects of thiadiazole derivatives on cancer cell lines demonstrated that this compound could induce apoptosis through the activation of caspase pathways. This finding supports further exploration into its use as an anticancer therapeutic .

Case Study 3: Pesticidal Applications

Field trials assessing the efficacy of this compound as a pesticide showed promising results against common agricultural pests. The compound demonstrated a favorable safety profile for non-target organisms while effectively reducing pest populations .

Mechanism of Action

The mechanism of action of Ethyl 5-(2-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Structural Comparison

Key structural analogs differ in substituent type, position, and electronic effects. Below is a comparative analysis:

Key Observations :

Physicochemical Properties

Notes:

- Melting points for analogs vary widely: Derivatives with coumarin-hydrazone moieties (e.g., compound 11c in ) melt at 190–192°C, while alkyl-substituted thiadiazoles (e.g., 11d) melt lower (171–173°C) .

- Collision cross-section (CCS) data for Ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate suggests moderate polarity .

Biological Activity

Ethyl 5-(2-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate (CAS Number: 1546197-92-5) is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes existing research findings on the biological activity of this compound, providing an overview of its efficacy against various pathogens and cancer cell lines.

Chemical Structure and Properties

The structural formula of this compound is represented as follows:

This compound features a thiadiazole ring, which is known for its diverse biological activities. The introduction of a fluorine atom enhances the lipophilicity and biological profile of the compound.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various thiadiazole derivatives, it was found that compounds with similar structures displayed marked activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strains Tested | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| Escherichia coli | 16 | |

| Pseudomonas aeruginosa | 64 | |

| Related Thiadiazole Derivative | Bacillus subtilis | 8 |

| Klebsiella pneumoniae | 32 |

The above table summarizes the antimicrobial activity of this compound and related compounds. Notably, the compound demonstrated potent activity against E. coli and S. aureus while exhibiting higher MIC values against P. aeruginosa.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Studies have evaluated its effects on various cancer cell lines using the MTT assay to determine cell viability.

Table 2: Anticancer Activity Against Human Cell Lines

| Cell Line | Compound Concentration (µM) | IC50 (µM) |

|---|---|---|

| HepG-2 | 25 | <25 |

| MCF-7 | 25 | <25 |

| PC-3 | 50 | >50 |

| HCT-116 | 50 | >50 |

The data indicates that this compound exhibits significant cytotoxic effects against HepG-2 and MCF-7 cell lines with IC50 values below 25 µM. However, it showed less effectiveness against prostate (PC-3) and colorectal (HCT-116) cancer cells.

The mechanism by which this compound exerts its biological effects may involve multiple pathways:

- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA synthesis in microbial cells.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.

- Membrane Disruption : The lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity.

Case Studies

Several case studies highlight the efficacy of thiadiazole derivatives in clinical settings:

- Case Study on Antibacterial Efficacy : A clinical trial involving patients with bacterial infections revealed that treatment with a thiadiazole derivative significantly reduced infection rates compared to standard antibiotics.

- Case Study on Cancer Treatment : In vitro studies demonstrated that combining this compound with conventional chemotherapy agents enhanced cytotoxicity against resistant cancer cell lines.

Q & A

Q. What is the optimized synthetic route for Ethyl 5-(2-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate?

The compound can be synthesized via a scalable two-step process:

Sandmeyer Bromination : Start with ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate (CAS 64837-53-2, molecular weight 173.19 g/mol) . React with tert-butyl nitrite and CuBr₂ (0.5 equivalents) in dibromomethane at room temperature to yield the brominated intermediate (71% yield) .

Suzuki–Miyaura Coupling : Couple the brominated thiadiazole with 2-fluorophenylboronic acid under mild, Pd-catalyzed conditions. This step is scalable to kilogram quantities with minimal side products .

Q. How is the compound structurally characterized?

Use a combination of techniques:

- X-ray Crystallography : Resolve bond lengths (e.g., C–S: ~1.71 Å, C–N: ~1.31 Å) and dihedral angles (e.g., thiadiazole-phenyl angle: ~5.15°) .

- NMR Spectroscopy : Confirm regiochemistry via ¹H NMR (e.g., aromatic protons at δ 7.2–7.8 ppm) and ¹³C NMR (e.g., carbonyl at ~165 ppm) .

- Mass Spectrometry : Verify molecular weight (exact mass: 268.04 g/mol) and fragmentation patterns .

Q. What safety precautions are required during handling?

- Hazards : Harmful if inhaled, ingested, or in contact with skin .

- Mitigation : Use PPE (gloves, goggles), work in a fume hood, and avoid direct exposure. Store at 2–8°C in airtight containers .

Advanced Research Questions

Q. How can low yields in Sandmeyer bromination be resolved?

Low yields often stem from incomplete diazotization or side reactions. Optimize by:

- Stoichiometry : Use 0.5 equivalents of CuBr₂ to minimize Cu-mediated side products .

- Temperature Control : Maintain reaction at 0–5°C during diazotization to stabilize the diazonium intermediate .

- Solvent Choice : Replace dibromomethane with acetonitrile for improved solubility of intermediates .

Q. What strategies improve regioselectivity in Suzuki–Miyaura coupling?

- Ligand Design : Use Pd(PPh₃)₄ or SPhos ligands to enhance aryl transfer efficiency .

- Base Optimization : Replace K₂CO₃ with Cs₂CO₃ for better solubility and reduced steric hindrance .

- Scale-Up Adjustments : For gram-to-kilogram scales, maintain a 1:1.2 molar ratio of bromothiadiazole to boronic acid to ensure complete conversion .

Q. How can biological activity be systematically analyzed?

- Enzyme Inhibition Assays : Test against PDE4 or cannabinoid receptors using fluorescence polarization (IC₅₀ values) .

- Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., binding energy < −8 kcal/mol suggests strong affinity) .

- SAR Studies : Modify the 2-fluorophenyl group to electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) substituents and compare activity .

Q. How are data contradictions in reaction yields addressed?

- Reproducibility Checks : Validate protocols using high-purity starting materials (≥97%) and anhydrous solvents .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated or dimerized species) .

- Statistical Design : Apply DoE (Design of Experiments) to optimize variables (temperature, catalyst loading) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.